molecular formula C8H9N3 B15386400 N-methylimidazo[1,2-a]pyridin-2-amine

N-methylimidazo[1,2-a]pyridin-2-amine

Cat. No.: B15386400
M. Wt: 147.18 g/mol
InChI Key: WLZRNKNUGLAAOD-UHFFFAOYSA-N
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Description

N-methylimidazo[1,2-a]pyridin-2-amine is a chemical compound of significant interest in medicinal and organic chemistry research, built around the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is widely recognized for its broad spectrum of biological activities . As a derivative, this compound serves as a key intermediate for researchers synthesizing novel compounds to investigate structure-activity relationships and develop new therapeutic agents . The imidazo[1,2-a]pyridine core structure is frequently explored in various research fields, including infectious disease and neuroscience. Specific derivatives have demonstrated notable antimicrobial properties in research settings; for instance, certain 3-halo-2-methylimidazo[1,2-a]pyridinium salts have shown activity against Staphylococcus aureus . Furthermore, other compounds containing this scaffold are under investigation for their potential effects on the central nervous system, with research applications spanning as anxiolytics, sedatives, and anticonvulsants . The synthesis of imidazo[1,2-a]pyridines remains an active area of methodological development, with recent advances including metal-catalyzed aerobic oxidative couplings , catalyst-free cascade processes , and green chemistry approaches using water as a solvent . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methylimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C8H9N3/c1-9-7-6-11-5-3-2-4-8(11)10-7/h2-6,9H,1H3

InChI Key

WLZRNKNUGLAAOD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN2C=CC=CC2=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The imidazo[1,2-a]pyridin-2-amine framework allows for extensive structural modifications. Key analogs include:

Compound Name Substituents (Position) Key Properties/Applications Reference
N-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyridin-3-amine (S3) N-methyl, 4-fluorophenyl (N), 3-methoxypyridin-2-yl (C2) Low yield (13%), antileishmanial activity
N,3-Di-p-tolylimidazo[1,2-a]pyridin-2-amine (4a) N-p-tolyl, 3-p-tolyl High yield (72%), m.p. 213–215°C
N-(4-Methoxyphenyl)-3-(p-tolyl)imidazo[1,2-a]pyridin-2-amine (4e) N-4-methoxyphenyl, 3-p-tolyl High yield (83%), m.p. 218–220°C
N-tert-butyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (IA-1) N-tert-butyl, 2-furyl Optical chemosensor for Cu²⁺ detection

Key Observations :

  • Synthetic Efficiency : N-methylimidazo[1,2-a]pyridin-2-amine derivatives often exhibit variable yields depending on substituents. For example, compound S3 in showed a low yield (13%) due to steric hindrance from the 4-fluorophenyl and methoxypyridinyl groups , whereas diaryl derivatives in achieved yields >70% via optimized Meldrum’s acid catalysis .
  • Physicochemical Properties : Melting points correlate with substituent polarity. For instance, chlorophenyl-substituted analogs (e.g., 4c in ) have higher melting points (236–238°C) compared to methyl-substituted derivatives (213–215°C) .
  • Biological Activity : Fluorinated and methoxy-substituted analogs (e.g., S3) are prioritized in antileishmanial drug discovery , while tert-butyl and furan-containing derivatives (IA-1) serve as optical sensors .

Q & A

Q. What are the primary synthetic strategies for constructing N-methylimidazo[1,2-a]pyridin-2-amine derivatives?

Methodological Answer: The synthesis typically involves sequential additions and oxidative cyclization. A robust approach uses arylamines and nitriles under iodine/potassium iodide (I₂/KI) catalysis to form the imidazo[1,2-a]pyridine core without intermediate purification. For example, Tian et al. (2016) achieved scalable synthesis via I₂/KI-mediated C–N bond formation, yielding 2-amino-substituted derivatives with >75% efficiency . Alternative routes include β-cyclodextrin-SO₃H-catalyzed three-component reactions (pyridin-2-amine, arylaldehyde, isocyanide) in acetonitrile, achieving 60–85% yields under mild conditions .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.2–8.9 ppm) and sp² carbons confirm fused imidazo-pyridine systems .
  • X-ray diffraction : Resolves substituent positions (e.g., bromine at C8 in 8-bromo derivatives) and confirms planarity of the heterocyclic core .
  • IR spectroscopy : N–H stretches (~3350 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) verify functional groups .

Q. What analytical techniques are used to assess purity and stability of these compounds?

Methodological Answer:

  • HPLC : Reverse-phase methods with acetonitrile/water mobile phases (e.g., 60% acetonitrile, 1 mL/min flow rate) detect impurities at 210 nm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 294.0 for a diethylamino-substituted derivative) .
  • Stability testing : Storage under inert atmospheres at 2–8°C prevents degradation of amine groups, as brominated analogs show 90% stability over 6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized for iodine-mediated cyclization to improve yield and selectivity?

Methodological Answer: Key parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance iodine solubility and reaction homogeneity .
  • Temperature : Reactions at 80–100°C accelerate cyclization but may increase side products (e.g., over-oxidation). Lower temperatures (50–60°C) with longer durations improve selectivity .
  • Catalyst loading : 10–15 mol% I₂/KI balances efficiency and cost. Higher amounts (>20 mol%) risk halogenation byproducts .

Q. How do structural modifications (e.g., bromination) impact biological activity?

Methodological Answer:

  • Bromine at C8 : Enhances lipophilicity and binding to hydrophobic enzyme pockets. 8-Bromo derivatives show 3–5× higher activity against Staphylococcus aureus (MIC = 2.5 µg/mL) compared to non-halogenated analogs .
  • N-Methylation : Reduces metabolic degradation; methylated amines exhibit 50% longer plasma half-life in pharmacokinetic studies .
  • Schiff base derivatives : Imine-functionalized analogs (e.g., N-aryl methanimines) demonstrate COX-2 inhibition (IC₅₀ = 0.8 µM) via π-π stacking with active-site residues .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number to minimize variability .
  • Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic forms .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ = −log₁₀(IC₅₀)) to identify outliers. For example, discrepancies in COX-2 inhibition studies were traced to differences in enzyme sources (human vs. murine) .

Critical Research Gaps and Recommendations

  • Mechanistic studies : Limited data exist on the role of iodine in cyclization kinetics. In situ Raman spectroscopy could elucidate intermediate formation .
  • Toxicity profiling : Most studies focus on efficacy; systematic ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed for lead optimization .
  • Computational modeling : Molecular dynamics simulations may predict substituent effects on target binding, reducing trial-and-error synthesis .

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